N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9672762
InChI: InChI=1S/C13H10BrN5OS/c14-9-1-3-10(4-2-9)16-12(20)7-21-13-6-5-11-17-15-8-19(11)18-13/h1-6,8H,7H2,(H,16,20)
SMILES: C1=CC(=CC=C1NC(=O)CSC2=NN3C=NN=C3C=C2)Br
Molecular Formula: C13H10BrN5OS
Molecular Weight: 364.22 g/mol

N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC9672762

Molecular Formula: C13H10BrN5OS

Molecular Weight: 364.22 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide -

Specification

Molecular Formula C13H10BrN5OS
Molecular Weight 364.22 g/mol
IUPAC Name N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Standard InChI InChI=1S/C13H10BrN5OS/c14-9-1-3-10(4-2-9)16-12(20)7-21-13-6-5-11-17-15-8-19(11)18-13/h1-6,8H,7H2,(H,16,20)
Standard InChI Key LMKULNOLOXNYHU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CSC2=NN3C=NN=C3C=C2)Br
Canonical SMILES C1=CC(=CC=C1NC(=O)CSC2=NN3C=NN=C3C=C2)Br

Introduction

N-(4-bromophenyl)-2-( triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound incorporates various functional groups, including bromine, sulfur, and a triazolo-pyridazine moiety, which contribute to its potential biological activities and applications in drug development.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-( triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps. Industrial production may utilize advanced techniques such as continuous flow chemistry to enhance yield and purity. Purification methods like recrystallization or chromatography are employed to isolate the final product effectively.

Research Findings and Future Directions

While specific research findings on N-(4-bromophenyl)-2-( triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide are scarce, compounds with similar structural features have shown promising biological activities. For instance, derivatives of triazole and pyridazine systems have been explored for their antimicrobial and anticancer properties . Further studies are needed to elucidate the exact mechanism of action and potential therapeutic applications of this compound.

Comparison with Similar Compounds

Compounds with similar structural features, such as triazole and pyridazine derivatives, have been investigated for various biological activities. For example, N-(4-bromophenyl)-4-( triazolo[4,3-a]pyridin-3-yl)butanamide has been studied for its potential anticancer properties. A comparison of these compounds can provide insights into the structural requirements for specific biological activities.

CompoundStructural FeaturesBiological Activity
N-(4-bromophenyl)-4-( triazolo[4,3-a]pyridin-3-yl)butanamideTriazole-pyridine, bromophenylPotential anticancer activity
N-(4-bromophenyl)-2-( triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamideTriazolo-pyridazine, bromophenylPotential anti-inflammatory or anticancer effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator